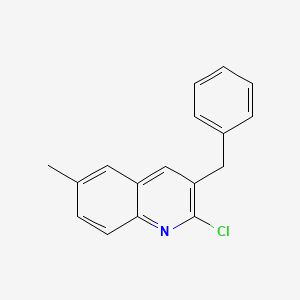![molecular formula C62H38 B15170615 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-67-8](/img/structure/B15170615.png)
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
The synthesis of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the use of Sonogashira coupling reactions to introduce the phenyl groups at specific positions on the pyrene core . The reaction conditions often require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro, halogen, or alkyl groups are introduced using reagents like nitric acid, halogens, or alkyl halides under acidic or basic conditions.
Scientific Research Applications
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene include other pyrene derivatives and polycyclic aromatic hydrocarbons. These compounds share similar structural features but differ in the number and position of phenyl groups. For example:
1,3,6,8-Tetrasubstituted pyrene derivatives: These compounds have substituents at the 1, 3, 6, and 8 positions, which can affect their chemical and physical properties.
Phenyl-substituted pyrenes: These compounds have phenyl groups at various positions on the pyrene core, influencing their reactivity and applications.
Properties
CAS No. |
918654-67-8 |
|---|---|
Molecular Formula |
C62H38 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
1-phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-9-41(10-4-1)51-29-21-43-27-35-57-53(31-23-45-25-33-55(51)59(43)61(45)57)49-15-7-13-47(37-49)39-17-19-40(20-18-39)48-14-8-16-50(38-48)54-32-24-46-26-34-56-52(42-11-5-2-6-12-42)30-22-44-28-36-58(54)62(46)60(44)56/h1-38H |
InChI Key |
CNHCUVRODNQNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



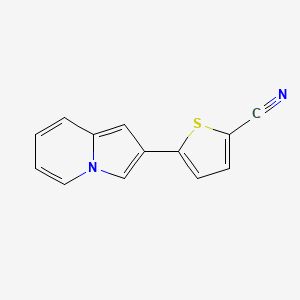
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
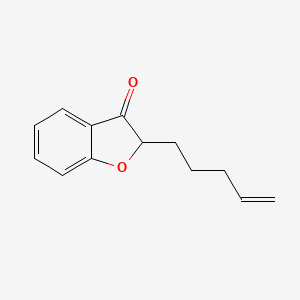
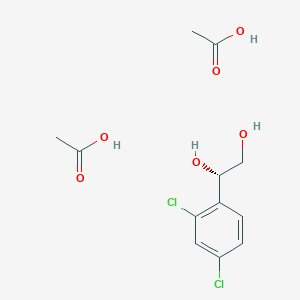
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
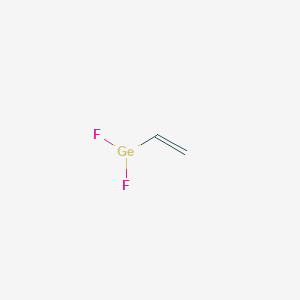
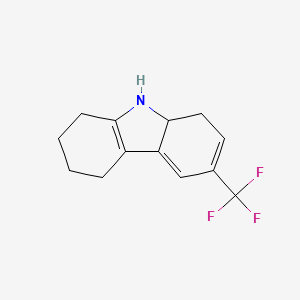
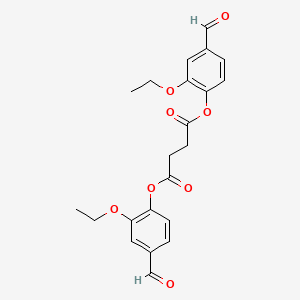
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
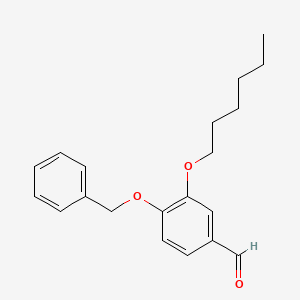
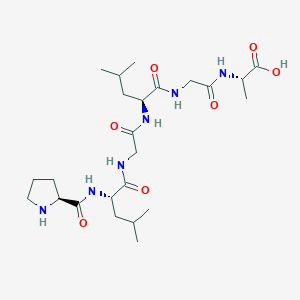
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
